Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 1-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride
- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- Pyrimido[4,5-d]pyrimidines
Uniqueness
Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H |
InChI Key |
RGPHKSGOAAVVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C(C)N.Cl |
Origin of Product |
United States |
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